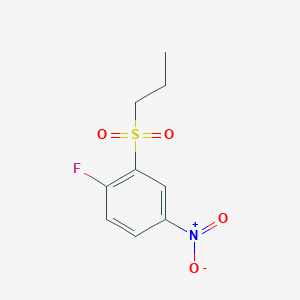

1-Fluoro-4-nitro-2-(propane-1-sulfonyl)benzene

説明

1-Fluoro-4-nitro-2-(propane-1-sulfonyl)benzene is a fluorinated aromatic compound featuring a nitro group (-NO₂) at the para position relative to the fluorine atom and a propane-1-sulfonyl (-SO₂C₃H₇) group at the ortho position. The fluorine atom enhances metabolic stability and bioavailability, a common strategy in medicinal chemistry .

特性

分子式 |

C9H10FNO4S |

|---|---|

分子量 |

247.25 g/mol |

IUPAC名 |

1-fluoro-4-nitro-2-propylsulfonylbenzene |

InChI |

InChI=1S/C9H10FNO4S/c1-2-5-16(14,15)9-6-7(11(12)13)3-4-8(9)10/h3-4,6H,2,5H2,1H3 |

InChIキー |

NSQDNJPCYCFREF-UHFFFAOYSA-N |

正規SMILES |

CCCS(=O)(=O)C1=C(C=CC(=C1)[N+](=O)[O-])F |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-Fluoro-4-nitro-2-(propane-1-sulfonyl)benzene typically involves multiple steps, including electrophilic aromatic substitution reactions. One common method involves the nitration of a fluoro-substituted benzene ring followed by sulfonylation. The reaction conditions often require the use of strong acids and bases, as well as specific temperature and pressure controls to ensure the desired substitution pattern .

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and sulfonylation processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .

化学反応の分析

Types of Reactions: 1-Fluoro-4-nitro-2-(propane-1-sulfonyl)benzene undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The compound can participate in further substitution reactions, where the nitro and fluoro groups influence the reactivity of the benzene ring.

Nucleophilic Substitution: The fluoro group can be replaced by other nucleophiles, depending on the reaction conditions and the nucleophile used.

Common Reagents and Conditions:

Nitration: Concentrated nitric acid and sulfuric acid are commonly used for nitration reactions.

Reduction: Hydrogen gas and palladium on carbon (Pd/C) are typical reagents for the reduction of nitro groups.

Nucleophilic Substitution: Sodium hydroxide or other strong bases can facilitate nucleophilic substitution reactions.

Major Products:

Reduction Product: 1-Amino-4-fluoro-2-(propane-1-sulfonyl)benzene.

Substitution Product: Depending on the nucleophile, various substituted benzene derivatives can be formed.

科学的研究の応用

1-Fluoro-4-nitro-2-(propane-1-sulfonyl)benzene has several applications in scientific research:

作用機序

The mechanism of action of 1-Fluoro-4-nitro-2-(propane-1-sulfonyl)benzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The fluoro and sulfonyl groups can influence the compound’s reactivity and binding affinity to specific targets .

類似化合物との比較

1-Fluoro-4-(phenylsulfonyl)benzene (CAS 312-31-2)

1-Fluoro-4-nitro-2-(2,2,2-trifluoroethyl)benzene (CAS 1262413-56-8)

- Structure : Substitutes propane-1-sulfonyl with a trifluoroethyl (-CF₂CF₃) group.

- Key Differences :

1-Fluoro-4-nitro-2-(2,2,2-trifluoroethoxy)benzene (CAS 1881328-94-4)

- Structure : Replaces propane-1-sulfonyl with trifluoroethoxy (-OCH₂CF₃).

- Key Differences :

Physicochemical Properties

生物活性

1-Fluoro-4-nitro-2-(propane-1-sulfonyl)benzene is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a unique combination of functional groups, including a fluoro group, a nitro group, and a sulfonyl moiety, which may contribute to its reactivity and biological properties. This article reviews the biological activity of this compound, focusing on its pharmacological effects, toxicity, and potential therapeutic applications.

- Chemical Formula: C9H10FNO4S

- Molecular Weight: 235.25 g/mol

- CAS Number: 775-31-5

- IUPAC Name: 1-Fluoro-4-nitro-2-(propane-1-sulfonyl)benzene

Biological Activity Overview

The biological activity of 1-Fluoro-4-nitro-2-(propane-1-sulfonyl)benzene can be categorized into several key areas:

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of various sulfonyl-containing compounds. Compounds similar to 1-Fluoro-4-nitro-2-(propane-1-sulfonyl)benzene have shown significant antibacterial and antifungal activities. For instance, derivatives with similar structural motifs have been tested against Gram-positive and Gram-negative bacteria using disk diffusion methods, revealing promising results in inhibiting bacterial growth .

Cytotoxicity Studies

Cytotoxicity assays have been performed to evaluate the effects of this compound on various cancer cell lines. The results indicated that certain derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells. The mechanism of action is believed to involve the induction of apoptosis through the activation of caspase pathways .

Structure-Activity Relationship (SAR)

The presence of electron-withdrawing groups such as nitro and fluoro significantly influences the biological activity of aromatic compounds. The nitro group is known to enhance the electrophilic character of the molecule, which can lead to increased reactivity with biological targets. The sulfonyl group may also contribute to solubility and bioavailability, making it a favorable feature in drug design .

Case Study 1: Antibacterial Activity

A study evaluated the antibacterial efficacy of various sulfonamide derivatives against Staphylococcus aureus and Escherichia coli. Among these compounds, those structurally similar to 1-Fluoro-4-nitro-2-(propane-1-sulfonyl)benzene demonstrated strong inhibition zones, indicating potent antibacterial properties. The minimum inhibitory concentrations (MICs) were determined using microbroth dilution techniques, with some derivatives achieving MIC values as low as 10 µg/mL against resistant strains .

Case Study 2: Anticancer Properties

In another investigation, researchers synthesized several derivatives based on the structure of 1-Fluoro-4-nitro-2-(propane-1-sulfonyl)benzene and tested them against human breast cancer cell lines (MCF7). The most active derivative exhibited an IC50 value of 15 µM after 48 hours of treatment. Mechanistic studies revealed that this compound induced G2/M cell cycle arrest and increased levels of reactive oxygen species (ROS), leading to apoptosis .

Toxicological Profile

While exploring the therapeutic potential, it is crucial to assess the toxicological profile of 1-Fluoro-4-nitro-2-(propane-1-sulfonyl)benzene. Preliminary toxicity studies indicate that at higher concentrations, this compound can exhibit cytotoxic effects on non-target cells. Therefore, further investigations are necessary to determine safe dosage levels for potential therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。